

Canagliflozin Excipient Compatibility & Stability FAQ

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Compound Focus: Canagliflozin

CAS No.: 842133-18-0

Cat. No.: S522556

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Q1: Which stabilizers are most effective for Canagliflozin nanosuspensions? A systematic screening study identified several effective stabilizers. The optimized formulation used a combination of **HPMC-E15** and **SLS**, producing a stable nanosuspension with a particle size of approximately 205 nm [1] [2].

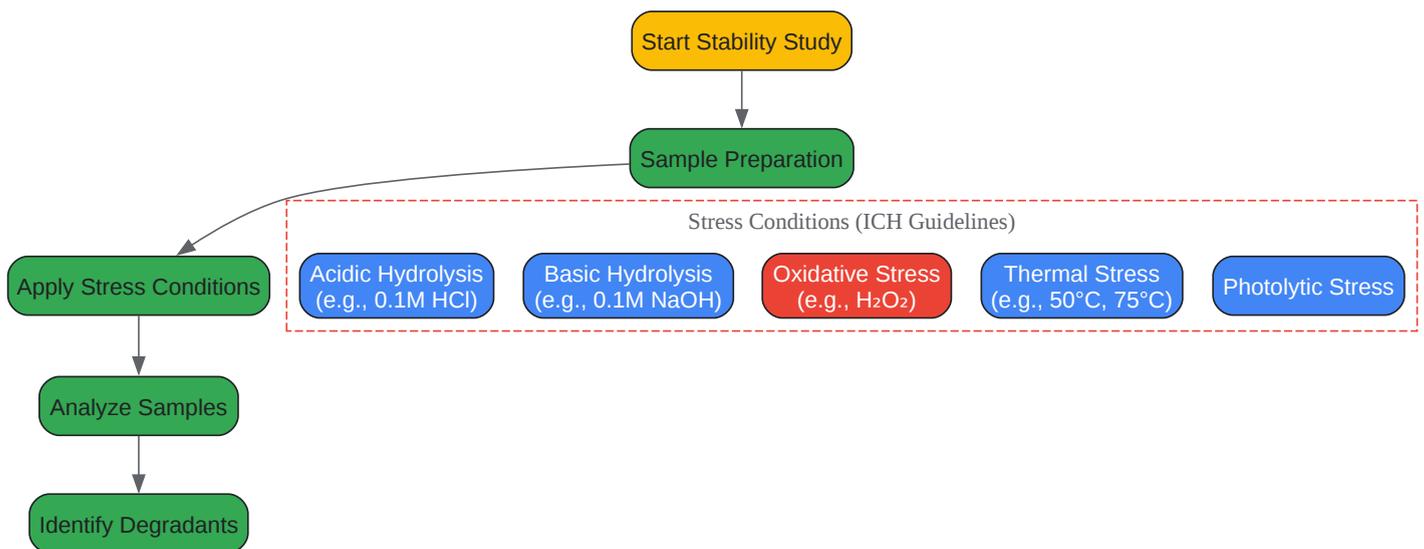
The table below summarizes key performance data for this formulation:

Evaluation Parameter	Initial (0-month)	3-month Stability (Room Temp)	3-month Stability (4°C)
Mean Particle Size (nm)	204.5	261.30	261.50
Polydispersity Index	Not specified	0.163	0.216
Zeta Potential (mV)	Not specified	-14.1	-17.8
Dissolution Rate (Fold-increase vs. Invokana)			
• pH 4.5	3.05	Not specified	Not specified
• pH 6.8	3.51	Not specified	Not specified

Additional polymers found to be compatible and effective in various **canagliflozin** formulations include **PVP VA64**, **PVP K30**, **Poloxamer 188**, **Poloxamer 407**, and **Soluplus** [1] [2]. For sublingual nanocrystals, **PVP K30** was the optimal stabilizer, yielding a particle size of 157 nm [3].

Q2: What are the major stability concerns for Canagliflozin, and how are they tested? The primary chemical stability concern is **oxidative degradation**. One study forced the degradation of **canagliflozin** and found it was stable under various conditions (acid, base, hydrolysis, photolysis) except for oxidation, which produced a major degradation product [4].

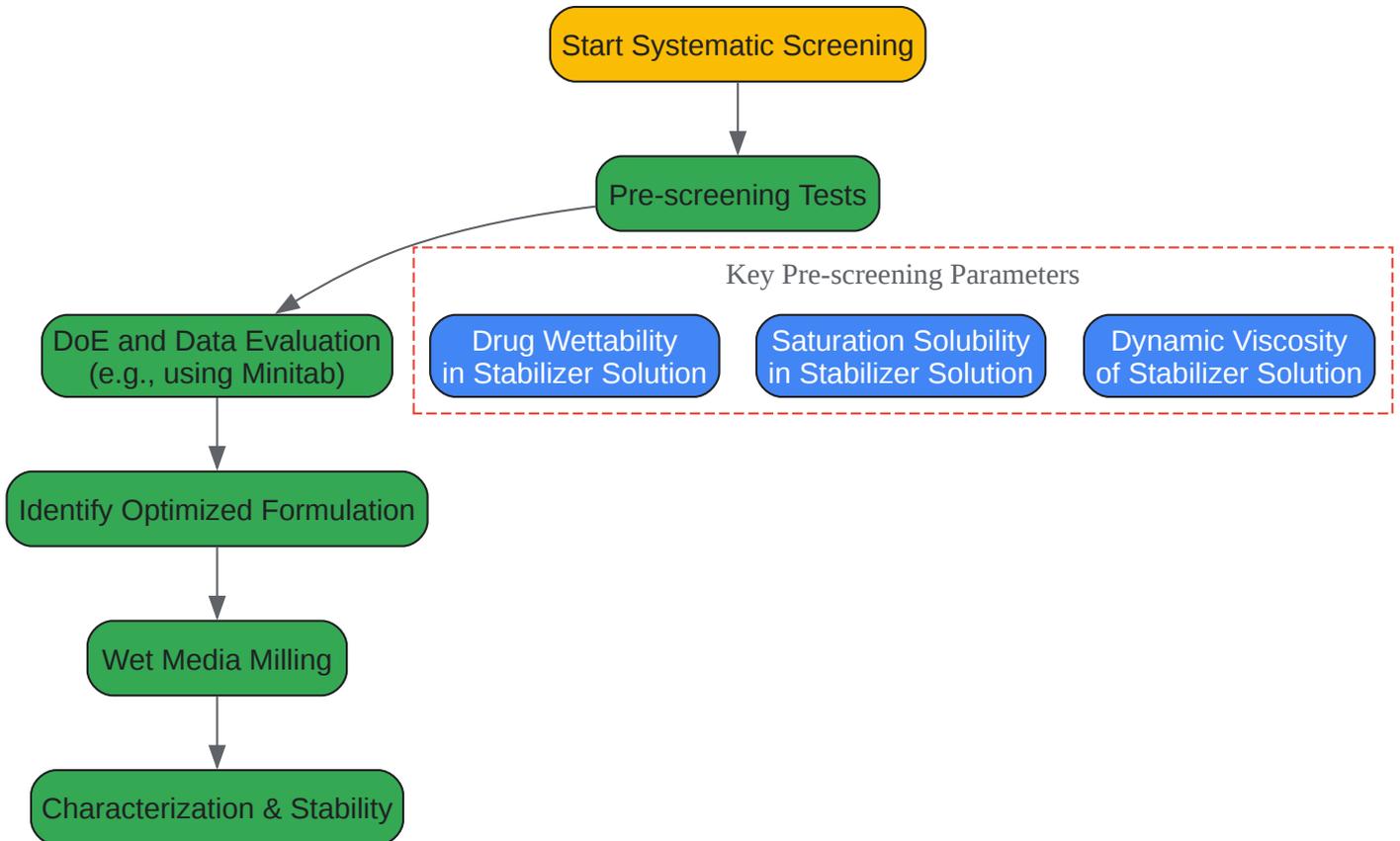
The standard protocol for stability testing follows ICH guidelines. Here is the experimental workflow:



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Stability-indicating analytical methods, such as **HPLC** and **HPTLC**, are required to separate and quantify **canagliflozin** from its degradants [4] [5].

Q3: What experimental protocol is used for systematic stabilizer screening? The QbD-based screening study provides a robust methodology to move away from trial-and-error [1] [2]. The workflow involves the following key steps:



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Detailed Protocol for Pre-screening Tests:

- **Saturation Solubility:**

- Prepare solutions of various stabilizers (e.g., HPMC-E15, PVP K30, Poloxamer 188, SLS) at different concentrations [1] [6].
- Add an excess of **canagliflozin** (e.g., 10 mg) to 1 mL of each stabilizer solution in vials [6].

- Agitate the vials in a shaking water bath at **37°C and 50 rpm for 5 days** to reach equilibrium [6].
- Centrifuge at **13,500 rpm for 10 minutes**, filter the supernatant through a **0.45 µm syringe filter**, and analyze drug concentration using a validated HPLC method [6].
- **Wettability Study:**
 - This can be assessed by measuring the contact angle or by observing the ease of dispersion of the drug powder in the stabilizer solutions.
- **Viscosity Measurement:**
 - Use a viscometer to measure the dynamic viscosity of the stabilizer solutions at room temperature and potentially at 37°C [1].

Q4: What excipients are suitable for amorphous solid dispersions of Canagliflozin? For solid dispersions prepared via spray drying, a formulation using **Hydroxypropyl-β-Cyclodextrin (HP-β-CD)** was optimized and showed a significant increase in solubility (up to 9941 µg/mL) and a 1.9-fold increase in bioavailability in a rat model [6].

A patent also discloses compositions where **canagliflozin** is in an amorphous state with various pharmaceutical excipients, including [7]:

- **Polymers:** Hydroxypropyl methyl cellulose (HPMC), hydroxypropyl cellulose (HPC), povidone (PVP), polyethylene glycol (PEG), copovidone (PVP VA64).
- **Other Carriers:** Liposomes, methacrylic acid copolymers, carbomers, alginates, and chitosan.

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To cite this document: Smolecule. [Canagliflozin Excipient Compatibility & Stability FAQ]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b522556#canagliflozin-excipient-compatibility-stability]

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